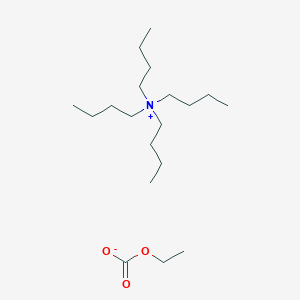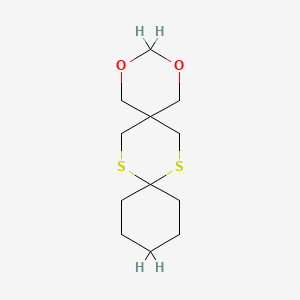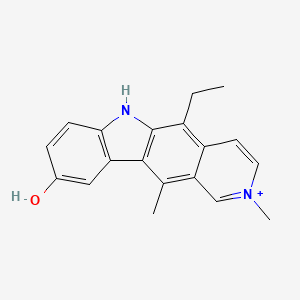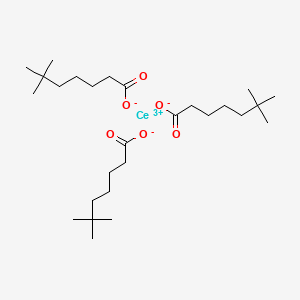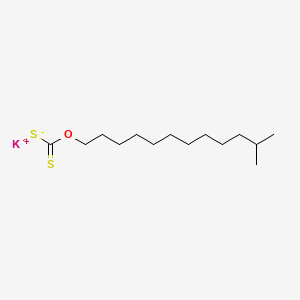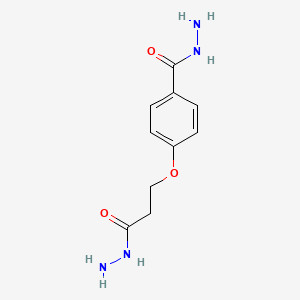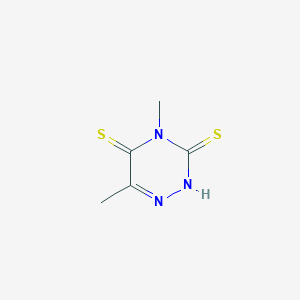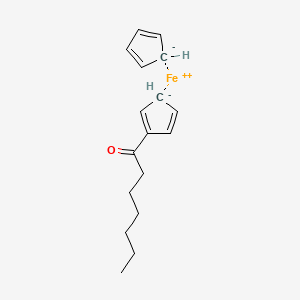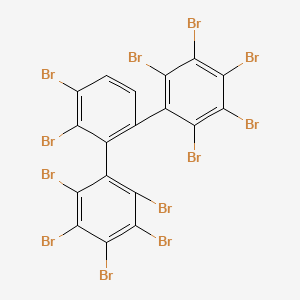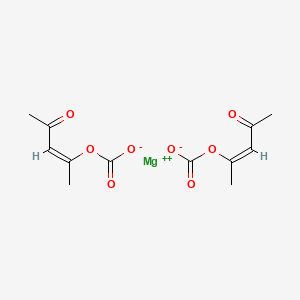
Bis(dimethyldithiocarbamato)tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethyldithiocarbamato)tin is an organotin compound with the chemical formula C6H12N2S4Sn. It is a coordination complex where the tin atom is bonded to two dimethyldithiocarbamate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(dimethyldithiocarbamato)tin can be synthesized through the reaction of dimethyldithiocarbamate with a tin(IV) chloride precursor. The reaction typically involves mixing an aqueous solution of dimethyldithiocarbamate with a solution of tin(IV) chloride under controlled conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dimethyldithiocarbamato)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of tin.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(dimethyldithiocarbamato)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism by which bis(dimethyldithiocarbamato)tin exerts its effects involves the interaction of the tin center with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The dimethyldithiocarbamate ligands play a crucial role in stabilizing the tin center and facilitating these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Copper bis(dimethyldithiocarbamate): Used in agriculture as a fungicide and in various industrial applications.
Uniqueness
Bis(dimethyldithiocarbamato)tin is unique due to its specific coordination chemistry and the stability provided by the dimethyldithiocarbamate ligands. This stability makes it particularly useful in applications where other similar compounds may not perform as well.
Propiedades
Número CAS |
30051-58-2 |
|---|---|
Fórmula molecular |
C6H12N2S4Sn |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
bis(dimethylcarbamothioylsulfanyl)tin |
InChI |
InChI=1S/2C3H7NS2.Sn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
RMIBVUQMSNVLQZ-UHFFFAOYSA-L |
SMILES canónico |
CN(C)C(=S)S[Sn]SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


